
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthoquinone moiety linked to a pyridinium ion. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide typically involves the reaction of 1,4-naphthoquinone with pyridine derivatives under specific conditions. One common method includes the alkylation of 1,4-naphthoquinone with pyridine in the presence of an iodide source . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide involves its interaction with cellular components. The naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. This property is exploited in its antibacterial and anticancer activities, where the compound induces apoptosis through ROS-mediated pathways . The pyridinium ion enhances the compound’s solubility and facilitates its cellular uptake.
Comparación Con Compuestos Similares
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide can be compared with other naphthoquinone derivatives and pyridinium compounds:
1,4-Naphthoquinone: Shares the quinone moiety but lacks the pyridinium ion, resulting in different solubility and biological properties.
Pyridinium Chloride: Contains the pyridinium ion but lacks the naphthoquinone moiety, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological activities.
Propiedades
Número CAS |
194276-73-8 |
|---|---|
Fórmula molecular |
C15H10INO2 |
Peso molecular |
363.15 g/mol |
Nombre IUPAC |
2-pyridin-1-ium-1-ylnaphthalene-1,4-dione;iodide |
InChI |
InChI=1S/C15H10NO2.HI/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14;/h1-10H;1H/q+1;/p-1 |
Clave InChI |
YURYCRBHDGRPKM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC(=O)C3=CC=CC=C3C2=O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
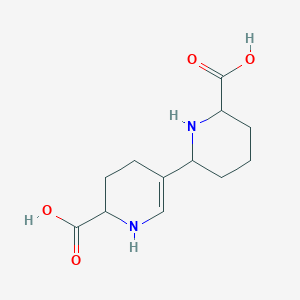
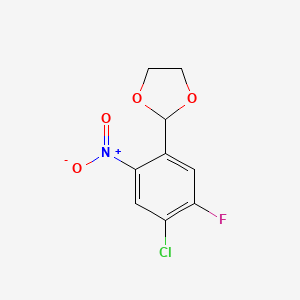

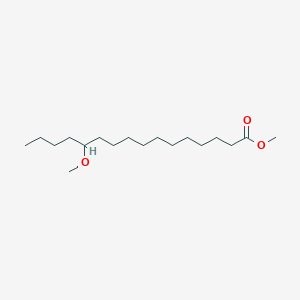
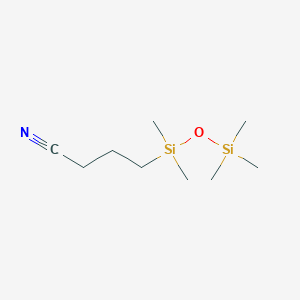
![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

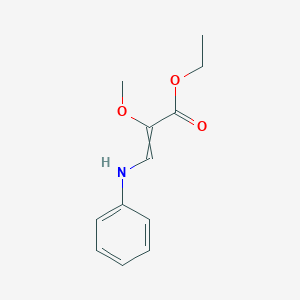

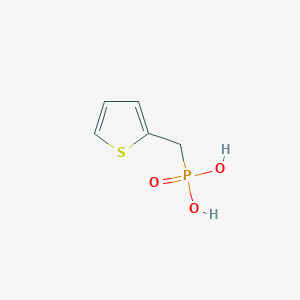
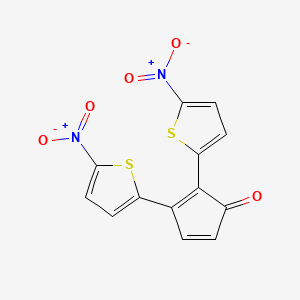
![3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12555909.png)
